molecular formula C23H32Br2N2O6 B13854024 (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate

(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate

Cat. No.: B13854024
M. Wt: 592.3 g/mol
InChI Key: ARHMZIYMJDFNGZ-TZYSRNFLSA-N
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Description

(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate is a compound that combines the properties of tert-butoxycarbonyl (Boc) protecting groups with Ambroxol and lactamide acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate typically involves the protection of the amine group of Ambroxol using tert-butoxycarbonyl (Boc) groups. This can be achieved through the reaction of Ambroxol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine form of Ambroxol and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate involves the protection of the amine group of Ambroxol, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate is unique due to the combination of the pharmacologically active Ambroxol with the Boc protecting group, making it valuable in both synthetic and pharmaceutical research.

Properties

Molecular Formula

C23H32Br2N2O6

Molecular Weight

592.3 g/mol

IUPAC Name

[(2S)-1-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]anilino]-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C23H32Br2N2O6/c1-13(32-14(2)28)21(30)26-20-15(10-16(24)11-19(20)25)12-27(22(31)33-23(3,4)5)17-6-8-18(29)9-7-17/h10-11,13,17-18,29H,6-9,12H2,1-5H3,(H,26,30)/t13-,17?,18?/m0/s1

InChI Key

ARHMZIYMJDFNGZ-TZYSRNFLSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)O)C(=O)OC(C)(C)C)OC(=O)C

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)O)C(=O)OC(C)(C)C)OC(=O)C

Origin of Product

United States

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